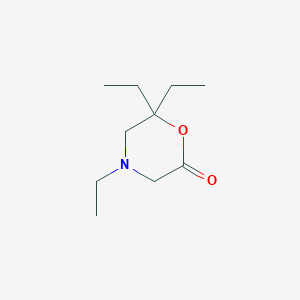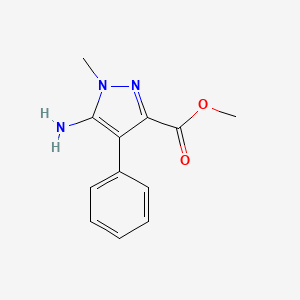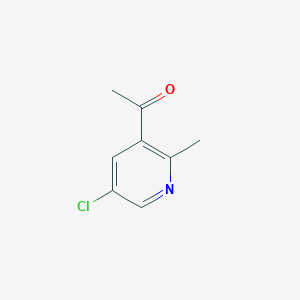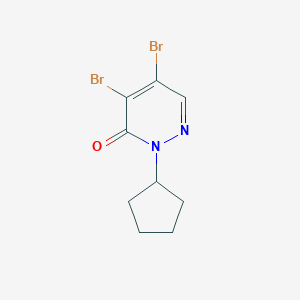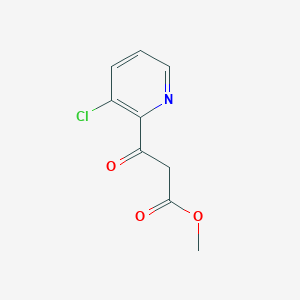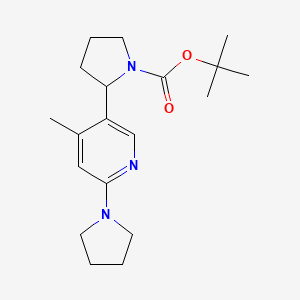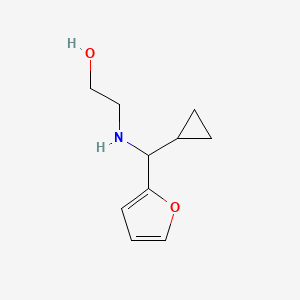
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a cyclopropyl group, a furan ring, and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with furan-2-carbaldehyde, followed by reduction with sodium borohydride to yield the desired product. The reaction conditions typically involve:
Cyclopropylmethylamine: Reactant
Furan-2-carbaldehyde: Reactant
Sodium borohydride: Reducing agent
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetaldehyde.
Reduction: Formation of 2-((Cyclopropyl(tetrahydrofuran-2-yl)methyl)amino)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The furan ring and amino group play crucial roles in these interactions, facilitating binding to the target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)ethanol
- 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol
- 2-((Cyclopropyl(benzyl)methyl)amino)ethanol
Uniqueness
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-[[cyclopropyl(furan-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H15NO2/c12-6-5-11-10(8-3-4-8)9-2-1-7-13-9/h1-2,7-8,10-12H,3-6H2 |
Clave InChI |
SJFFMJSXHVROAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CO2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)

